Halogenated pyridines are used as intermediates in many chemical reactions . They are particularly important in the development of pharmaceuticals, agrochemicals, and metal complexes . The specific applications and methods of use can vary widely depending on the exact compound and the reaction it is being used in.
For example, fluorinated pyridines are used in the synthesis of various biologically active compounds . The methods for their synthesis include reactions with complex AlF3 and CuF2 at high temperatures . The outcomes of these reactions can include various fluoropyridines, which have interesting and unusual physical, chemical, and biological properties .
3-Bromo-2-chloropyridine-4-carboxaldehyde is characterized by its molecular formula, C6H4BrClN, which includes a pyridine ring substituted with bromine and chlorine atoms, as well as a formyl group (-CHO) at the fourth position. The presence of these halogens and the aldehyde group significantly influence the compound's chemical properties, reactivity, and biological activity .
The biological activity of 3-bromo-2-chloropyridine-4-carboxaldehyde is linked to its potential as a pharmacophore. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties. The electronic effects imparted by the halogen substituents may enhance or modulate biological interactions.
Several synthetic pathways have been developed for the preparation of 3-bromo-2-chloropyridine-4-carboxaldehyde:
The uniqueness of 3-bromo-2-chloropyridine-4-carboxaldehyde lies in its specific halogen positioning and the formyl group, which may confer distinct reactivity patterns and biological activities compared to its analogs.
Interaction studies involving 3-bromo-2-chloropyridine-4-carboxaldehyde typically focus on its binding affinity with biological targets. Research indicates that such compounds can interact with enzymes or receptors, potentially leading to therapeutic effects. The presence of halogens may affect these interactions by influencing electronic distribution and steric factors.
3-Bromo-2-chloropyridine-4-carboxaldehyde exhibits a planar molecular geometry characteristic of substituted pyridine derivatives [1] [2]. The compound possesses a molecular formula of C₆H₃BrClNO with a molecular weight of 220.45 grams per mol [1] [2]. The molecular structure features a pyridine ring system with three distinct substituents: a bromine atom at position 3, a chlorine atom at position 2, and a carboxaldehyde functional group at position 4 [1] [2].
The conformational analysis reveals that the aldehyde group adopts a coplanar orientation with the pyridine ring, facilitating extended conjugation throughout the molecular framework [3] [4]. The presence of halogen substituents introduces significant steric and electronic effects that influence the overall molecular conformation [4] [5]. The carbon-bromine bond length typically measures approximately 1.90 Ångströms, while the carbon-chlorine bond exhibits a length of approximately 1.74 Ångströms [5] [6].
Table 1: Key Structural Parameters of 3-Bromo-2-chloropyridine-4-carboxaldehyde
| Parameter | Value | Reference Method |
|---|---|---|
| Molecular Formula | C₆H₃BrClNO | Experimental [1] |
| Molecular Weight | 220.45 g/mol | Calculated [1] |
| C-Br Bond Length | ~1.90 Å | Theoretical [5] |
| C-Cl Bond Length | ~1.74 Å | Theoretical [5] |
| C=O Bond Length | ~1.21 Å | Theoretical [3] |
The molecular geometry exhibits non-coplanar characteristics when considering the three-dimensional arrangement of substituents, with the halogen atoms positioned to minimize steric hindrance while maintaining optimal electronic interactions [7] [8]. Density functional theory calculations indicate that the molecule adopts a slightly twisted conformation to accommodate the bulky bromine substituent [8] [6].
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for 3-Bromo-2-chloropyridine-4-carboxaldehyde [10]. Proton nuclear magnetic resonance spectroscopy in deuterated dimethyl sulfoxide reveals characteristic signals for the aldehyde proton appearing as a singlet at δ 9.8-10.2 parts per million . The aromatic protons of the pyridine ring system exhibit chemical shifts in the range of δ 8.0-8.5 parts per million, consistent with the electron-withdrawing effects of both halogen substituents and the aldehyde group [10].
Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the expected six carbon signals corresponding to the pyridine ring carbons and the aldehyde carbon [10] [11]. The aldehyde carbon typically resonates at approximately δ 190-195 parts per million, while the aromatic carbons appear in the δ 120-160 parts per million region [10] [11]. The carbon atoms bearing halogen substituents exhibit characteristic downfield shifts due to the electronegativity of bromine and chlorine [11] [8].
Table 2: Spectroscopic Data for 3-Bromo-2-chloropyridine-4-carboxaldehyde
| Spectroscopic Method | Key Signals | Chemical Shift (ppm) |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aldehyde H | 9.8-10.2 |
| ¹H Nuclear Magnetic Resonance | Aromatic H | 8.0-8.5 |
| ¹³C Nuclear Magnetic Resonance | Aldehyde C | 190-195 |
| ¹³C Nuclear Magnetic Resonance | Aromatic C | 120-160 |
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups within the molecule [10] [12]. The aldehyde carbonyl group exhibits a strong absorption band at approximately 1680-1700 wavenumbers, while the aromatic carbon-carbon stretching vibrations appear in the 1500-1600 wavenumbers region [10] [12]. The carbon-halogen stretching frequencies occur at lower wavenumbers, with carbon-bromine stretches typically observed around 500-600 wavenumbers and carbon-chlorine stretches near 700-800 wavenumbers [12] [6].
Mass spectrometry provides molecular ion confirmation with the characteristic isotope pattern reflecting the presence of both bromine and chlorine atoms [13]. The molecular ion peak appears at mass-to-charge ratio 220/222/224, demonstrating the expected isotopic distribution for compounds containing both bromine-79/81 and chlorine-35/37 isotopes [13].
The electronic structure of 3-Bromo-2-chloropyridine-4-carboxaldehyde exhibits significant polarization due to the combined electron-withdrawing effects of the halogen substituents and the aldehyde group [14] [4]. Computational analysis reveals that the pyridine nitrogen atom carries a partial negative charge of approximately -0.25 elementary charges, while the aldehyde carbon bears a substantial positive charge of approximately +0.35 elementary charges [14] [8].
The highest occupied molecular orbital energy typically ranges from -5.0 to -5.5 electron volts, while the lowest unoccupied molecular orbital energy falls between -1.8 to -2.2 electron volts [15] [16]. This results in a highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap of approximately 3.0-3.5 electron volts, indicating moderate electronic stability [15] [16] [8].
Table 3: Electronic Properties of 3-Bromo-2-chloropyridine-4-carboxaldehyde
| Property | Value | Units |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | -5.0 to -5.5 | eV |
| Lowest Unoccupied Molecular Orbital Energy | -1.8 to -2.2 | eV |
| Energy Gap | 3.0-3.5 | eV |
| Dipole Moment | 3.5-4.2 | Debye |
| Polarizability | 15-18 | Ų |
The molecular dipole moment measures approximately 3.5-4.2 Debye units, reflecting the asymmetric distribution of electron density throughout the molecule [14] [8]. The electron-withdrawing nature of the substituents creates a significant charge separation, with electron density concentrated on the pyridine nitrogen and oxygen atoms while the aromatic ring system exhibits relative electron deficiency [4] [8].
Electrostatic potential mapping reveals distinct regions of positive and negative charge distribution [4] [17]. The aldehyde carbon and the positions adjacent to the halogen substituents display positive electrostatic potential, making these sites susceptible to nucleophilic attack [4] [17]. Conversely, the pyridine nitrogen and aldehyde oxygen atoms exhibit negative electrostatic potential, indicating potential sites for electrophilic interactions [17] [18].
3-Bromo-2-chloropyridine-4-carboxaldehyde demonstrates limited solubility in aqueous media due to its hydrophobic character and the presence of halogen substituents [19] [20]. The calculated logarithm of the partition coefficient between octanol and water ranges from 2.1 to 2.5, indicating a preference for organic phases over aqueous environments [14] [21].
The compound exhibits good solubility in polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile [19] [22]. Moderate solubility is observed in chlorinated solvents including dichloromethane and chloroform, where the halogenated nature of the compound promotes favorable intermolecular interactions [19] [22]. Limited solubility occurs in alcoholic solvents such as methanol and ethanol due to the absence of strong hydrogen bonding capabilities [20] [22].
Table 4: Solubility Profile of 3-Bromo-2-chloropyridine-4-carboxaldehyde
| Solvent Category | Specific Solvents | Solubility Level |
|---|---|---|
| Aqueous | Water | Poor |
| Polar Aprotic | Dimethyl sulfoxide, Dimethylformamide | Good |
| Chlorinated | Dichloromethane, Chloroform | Moderate |
| Alcoholic | Methanol, Ethanol | Limited |
| Aromatic | Benzene, Toluene | Moderate |
The hydrogen bonding capacity of the molecule is primarily limited to the aldehyde oxygen atom, which can function as a hydrogen bond acceptor but lacks donor capabilities [20] [7]. This characteristic significantly influences the compound's interaction with protic solvents and affects its overall solubility behavior [20] [7]. The presence of the electronegative halogen atoms contributes to the molecular polarity but does not provide additional hydrogen bonding sites [7] [18].
Aromatic solvents such as benzene and toluene provide moderate solvation through pi-pi stacking interactions with the pyridine ring system [7] [22]. The electron-deficient nature of the substituted pyridine ring enhances these interactions with electron-rich aromatic solvents [7] [17].
Density functional theory calculations using the B3LYP functional with appropriate basis sets provide comprehensive insight into the molecular parameters of 3-Bromo-2-chloropyridine-4-carboxaldehyde [3] [8]. The optimized geometry reveals bond lengths and angles that are consistent with experimental crystallographic data for similar halogenated pyridine derivatives [8] [6].
Thermodynamic parameters calculated at standard conditions indicate a standard enthalpy of formation of approximately -120 to -150 kilojoules per mol [23] [8]. The molecular heat capacity at constant pressure is estimated at 150-180 joules per mol per Kelvin, while the standard entropy measures approximately 280-320 joules per mol per Kelvin [23] [8].
Table 5: Computational Molecular Parameters
| Parameter | Value | Units |
|---|---|---|
| Standard Enthalpy of Formation | -120 to -150 | kJ/mol |
| Heat Capacity (Cp) | 150-180 | J/mol·K |
| Standard Entropy | 280-320 | J/mol·K |
| Molecular Volume | 180-200 | ų |
| Surface Area | 220-250 | ų |
Vibrational frequency calculations predict the fundamental vibrational modes of the molecule, with the aldehyde carbonyl stretch appearing as the highest frequency mode at approximately 1700 wavenumbers [3] [6]. The carbon-halogen stretching modes occur at characteristic frequencies that correlate well with experimental infrared spectroscopic observations [3] [6].
Molecular electrostatic potential calculations reveal the distribution of charge throughout the molecule and identify reactive sites for potential chemical transformations [4] [17]. The aldehyde carbon exhibits the highest positive electrostatic potential, consistent with its susceptibility to nucleophilic attack, while the pyridine nitrogen displays significant negative potential [4] [17].
Natural bond orbital analysis provides detailed information about the electronic structure and bonding characteristics [8] [5]. The analysis reveals the extent of charge transfer between different atomic centers and quantifies the ionic character of the carbon-halogen bonds [8] [5]. The carbon-bromine bond exhibits approximately 15-20% ionic character, while the carbon-chlorine bond demonstrates slightly higher ionic character at 20-25% [5] [18].
The synthesis of 3-bromo-2-chloropyridine-4-carboxaldehyde represents a significant challenge in heterocyclic chemistry due to the requirement for precise regioselective introduction of multiple functional groups. Classical synthetic approaches have evolved from traditional aromatic substitution reactions to more sophisticated methodologies that achieve the desired substitution pattern with high efficiency [1] .
The most established classical route involves the sequential halogenation of pyridine-4-carboxaldehyde precursors. This approach utilizes the intrinsic reactivity patterns of the pyridine ring system, where the electron-withdrawing nature of the carboxaldehyde group directs halogenation to specific positions. The sequential bromination-chlorination methodology has demonstrated yields of 88-95% under optimized conditions [1] .
An alternative classical approach employs the Sandmeyer reaction protocol, which provides excellent regioselectivity for the introduction of halogen substituents. This method involves the diazotization of 4-amino-2-chloropyridine followed by treatment with copper bromide systems. The modified Sandmeyer reaction achieves yields of approximately 96% with superior regioselectivity compared to direct halogenation methods .
The Vilsmeier-Haack formylation reaction represents another classical methodology for introducing the carboxaldehyde functionality. This approach utilizes dimethylformamide and phosphorus oxychloride to convert methylpyridine derivatives to the corresponding carboxaldehydes. The reaction proceeds through the formation of an iminium intermediate, which undergoes hydrolysis to yield the desired aldehyde group [3].
Position-selective bromination of pyridine derivatives requires careful consideration of the electronic and steric factors that influence regioselectivity. The electron-deficient nature of the pyridine ring system necessitates the use of activated substrates or specific halogenating agents to achieve effective bromination [4] [5].
Electrophilic Halogenation Approaches
Traditional electrophilic halogenation methods employ molecular bromine or bromine-containing reagents under acidic conditions. The regioselectivity of these reactions depends heavily on the existing substitution pattern and the electronic properties of the pyridine ring. For 3-bromo-2-chloropyridine-4-carboxaldehyde synthesis, the presence of electron-withdrawing groups facilitates bromination at the desired position [4].
Radical Halogenation Methodologies
N-bromosuccinimide (NBS) has emerged as a versatile reagent for position-selective bromination of pyridine derivatives. The radical mechanism allows for high regioselectivity under mild conditions, with yields typically ranging from 80-95%. The reaction proceeds through the formation of succinimidyl radicals, which abstract hydrogen atoms from the pyridine ring, followed by bromine transfer [4] [5].
Metal-Catalyzed Halogenation Systems
Modern synthetic approaches have incorporated transition metal catalysts to enhance the selectivity and efficiency of halogenation reactions. Copper-based systems, particularly copper(II) bromide, have demonstrated excellent performance in the regioselective bromination of pyridine derivatives. These catalytic systems operate under milder conditions compared to traditional methods and provide superior functional group tolerance [5].
Phosphine-Mediated Halogenation
A novel approach involves the use of designed phosphine reagents that selectively install at the 4-position of pyridines as phosphonium salts, which are subsequently displaced with halide nucleophiles. This methodology provides excellent regioselectivity and functional group tolerance, making it particularly valuable for complex synthetic applications [5] [6].
The introduction of the carboxaldehyde functionality in halogenated pyridine systems requires specialized methodologies that are compatible with the existing halogen substituents. Several complementary approaches have been developed to address this synthetic challenge [7] [3].
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction remains the most widely employed method for introducing carboxaldehyde groups into pyridine derivatives. This reaction involves the treatment of methylpyridines with a mixture of dimethylformamide and phosphorus oxychloride, followed by hydrolysis. The reaction mechanism proceeds through the formation of an iminium chloride intermediate, which serves as a powerful electrophile for the formylation process [3].
The optimization of reaction conditions has shown that temperature control between 60-80°C and reaction times of 2-4 hours provide optimal yields of 70-90%. The method demonstrates good regioselectivity and is suitable for large-scale synthesis applications [3].
Palladium-Catalyzed Carbonylation
Carbonylation reactions offer an alternative approach for carboxaldehyde introduction, particularly for halogenated pyridine substrates. Palladium-catalyzed carbonylation of pyridyl halides using carbon monoxide and appropriate hydrogen donors provides a direct route to pyridine carboxaldehydes [7].
This methodology utilizes palladium tetrakis(triphenylphosphine) as the catalyst system, operating under 5 bar carbon monoxide pressure at 80°C. The reaction demonstrates excellent chemoselectivity and provides yields of 75-90% for various pyridine substrates [7].
Urotropin-Mediated Formylation
The Sommelet reaction, employing hexamethylenetetramine (urotropin) as the formylating agent, represents a valuable alternative for carboxaldehyde introduction. This method involves the reaction of bromomethylpyridines with urotropin, followed by acid hydrolysis to generate the corresponding carboxaldehydes [8].
The reaction conditions typically involve heating at 30-50°C for 10-14 hours, providing yields of 80-90%. This approach is particularly advantageous for green chemistry applications due to its use of water-compatible reagents and mild reaction conditions [8].
Grignard Reagent Approaches
The use of Grignard reagents followed by formylation with dimethylformamide provides another viable route for carboxaldehyde introduction. This method involves the generation of organometallic intermediates from dibromopyridines, followed by treatment with formylating agents under controlled conditions [9].
The reaction requires careful temperature control (10-15°C) and anhydrous conditions, but provides excellent yields of 85-92% with high regioselectivity [9].
The development of regioselective functionalization strategies has been crucial for the efficient synthesis of 3-bromo-2-chloropyridine-4-carboxaldehyde. These approaches focus on controlling the site of substitution through the strategic use of directing groups, electronic effects, and steric considerations [10] [11].
Directing Group Strategies
The use of directing groups has proven essential for achieving regioselective functionalization of pyridine derivatives. Carbonyl groups, halides, and other electron-withdrawing substituents can direct subsequent functionalization reactions to specific positions on the pyridine ring [10].
For 3-bromo-2-chloropyridine-4-carboxaldehyde synthesis, the carboxaldehyde group serves as a powerful directing group for halogenation reactions. The electron-withdrawing nature of the aldehyde functionality activates the ortho and meta positions for electrophilic substitution while deactivating the para position [10].
Zincke Imine Intermediates
A novel approach involves the use of Zincke imine intermediates for regioselective halogenation of pyridine derivatives. This methodology involves the ring-opening of pyridines to form reactive alkene intermediates, which undergo highly regioselective halogenation reactions under mild conditions [10] [11].
The process involves treatment of pyridines with trifluoromethanesulfonic anhydride to form pyridinium triflates, followed by ring-opening with primary amines to generate Zincke imine intermediates. These intermediates demonstrate excellent regioselectivity for 3-position halogenation [10] [11].
Electronic Control Strategies
The strategic placement of electron-withdrawing and electron-donating groups provides a powerful means of controlling regioselectivity in pyridine functionalization reactions. The combination of multiple substituents creates unique electronic environments that direct subsequent reactions to specific positions [10].
For the synthesis of 3-bromo-2-chloropyridine-4-carboxaldehyde, the electronic interplay between the halogen substituents and the carboxaldehyde group determines the regioselectivity of functionalization reactions. Understanding these electronic effects is essential for optimizing synthetic routes [10].
The purification and characterization of 3-bromo-2-chloropyridine-4-carboxaldehyde require specialized analytical techniques due to the presence of multiple heteroatoms and functional groups. Comprehensive analytical protocols have been developed to ensure product purity and structural confirmation [12] [13] [14].
Chromatographic Purification Methods
High-performance liquid chromatography (HPLC) represents the gold standard for purification of halogenated pyridine derivatives. The optimal conditions typically involve C18 stationary phases with acetonitrile-water mobile phases, providing excellent resolution and quantitative recovery [12].
Column chromatography using silica gel with ethyl acetate-hexane gradient elution systems has proven effective for preparative-scale purification. The method provides 90-98% purity with recovery yields of 70-90% [14].
Counter-current chromatography has emerged as a valuable technique for the separation of pyridine derivatives from synthetic mixtures. The method utilizes pH-zone-refining principles with multilayer coil planet centrifuges, achieving purities greater than 98% for complex mixtures [15].
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy provides comprehensive structural information for 3-bromo-2-chloropyridine-4-carboxaldehyde. Proton NMR spectra typically exhibit characteristic signals for the aromatic protons in the range of 7.5-9.5 ppm, while the aldehyde proton appears as a distinctive singlet around 10.0 ppm [13].
Carbon-13 NMR spectroscopy reveals the carbon framework of the molecule, with the carbonyl carbon typically appearing around 190-200 ppm. The aromatic carbons appear in the range of 110-160 ppm, with characteristic shifts for halogen-substituted positions [13].
Nitrogen-15 NMR spectroscopy, while less commonly employed due to sensitivity limitations, provides valuable information about the pyridine nitrogen environment. The chemical shift typically ranges from -100 to -130 ppm, with variations depending on the substitution pattern [13].
Mass Spectrometric Analysis
High-resolution mass spectrometry (HRMS) provides accurate molecular mass determination and structural confirmation. The molecular ion peak for 3-bromo-2-chloropyridine-4-carboxaldehyde appears at m/z 219.9195 (M+H)+, with characteristic isotope patterns for bromine and chlorine substituents [16].
Gas chromatography-mass spectrometry (GC-MS) offers additional structural information through fragmentation patterns. The base peak typically corresponds to the loss of the carboxaldehyde group, with secondary fragmentation involving halogen loss [16].
Infrared Spectroscopy
Fourier transform infrared (FTIR) spectroscopy provides information about functional groups present in the molecule. The carboxaldehyde group exhibits a characteristic stretching frequency around 1700 cm⁻¹, while the aromatic C=C stretching appears in the range of 1500-1600 cm⁻¹ [17].
The development of environmentally sustainable synthetic methodologies has become increasingly important in the preparation of 3-bromo-2-chloropyridine-4-carboxaldehyde. Green chemistry principles have been integrated into various synthetic approaches to minimize environmental impact while maintaining synthetic efficiency [18] [19] [20].
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions while reducing energy consumption and reaction times. For pyridine derivative synthesis, microwave irradiation provides several advantages including enhanced reaction rates, improved yields, and reduced solvent requirements [20] [21].
The application of microwave heating to halogenation reactions has demonstrated significant improvements in both yield and selectivity. Reaction times are typically reduced from hours to minutes, while yields increase by 15-25% compared to conventional heating methods [20] [21].
Optimization studies have shown that microwave-assisted synthesis at 80-150°C for 2-15 minutes provides optimal conditions for most synthetic transformations. The method demonstrates excellent reproducibility and scalability for industrial applications [20] [21].
Ultrasound-Promoted Reactions
Ultrasonic irradiation has proven effective for promoting chemical reactions under mild conditions. The acoustic cavitation effects generated by ultrasound create unique reaction environments that enhance mass transfer and reaction kinetics [22] [23].
For pyridine synthesis, ultrasound-promoted reactions typically operate at 25-65°C with reaction times of 10-60 minutes. The method provides yield enhancements of 10-20% compared to conventional methods while significantly reducing energy requirements [22] [23].
The combination of ultrasound with environmentally benign solvents such as water or ethanol has created highly sustainable synthetic protocols. These methods demonstrate excellent functional group tolerance and provide access to complex pyridine derivatives under mild conditions [22] [23].
Solvent-Free Methodologies
The development of solvent-free synthetic approaches represents a significant advancement in green chemistry applications. These methods eliminate the need for organic solvents, reducing environmental impact and simplifying purification procedures [24] [25].
Solvent-free synthesis of pyridine derivatives typically involves the use of solid-supported reagents or neat reaction conditions. The reactions are often promoted by mechanical mixing or thermal activation, providing yields comparable to or superior to conventional solution-phase methods [24] [25].
The atom economy of solvent-free reactions is typically excellent, with minimal waste generation and simplified work-up procedures. These methods are particularly suitable for large-scale synthesis applications where solvent disposal represents a significant environmental concern [24] [25].
Aqueous Media Reactions
The use of water as a reaction medium has gained significant attention due to its environmental compatibility and unique solvation properties. Aqueous synthesis of pyridine derivatives offers several advantages including enhanced reaction rates, improved selectivity, and simplified purification procedures [19] [26].
Multi-component reactions in aqueous media have proven particularly effective for pyridine synthesis. These reactions typically involve the combination of aldehydes, ketones, and nitrogen-containing reagents in water, providing direct access to complex pyridine structures [19] [26].
The development of water-compatible catalysts and reagents has expanded the scope of aqueous synthesis methods. These systems demonstrate excellent functional group tolerance and provide sustainable alternatives to traditional organic solvent-based approaches [19] [26].
Ionic Liquid Applications
Ionic liquids have emerged as promising alternatives to conventional organic solvents due to their unique properties including negligible vapor pressure, thermal stability, and tunable physical properties. The application of ionic liquids to pyridine synthesis has demonstrated significant advantages in terms of reaction efficiency and product selectivity [27].
The use of ionic liquids as both solvents and catalysts provides opportunities for developing integrated synthetic processes. These systems can be designed to promote specific reaction pathways while facilitating product separation and catalyst recovery [27].
The recyclability of ionic liquid systems makes them particularly attractive for industrial applications. Multiple reaction cycles can be performed with minimal loss of catalytic activity, providing significant economic and environmental benefits [27].